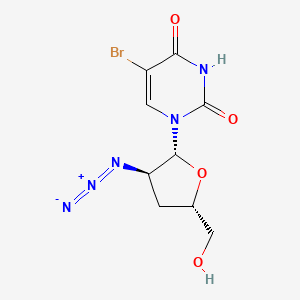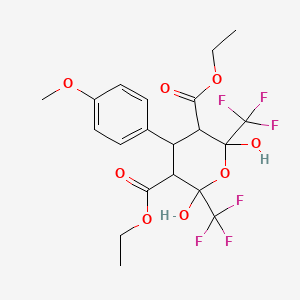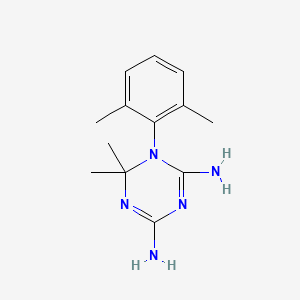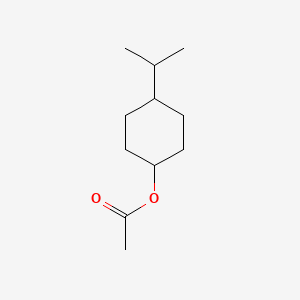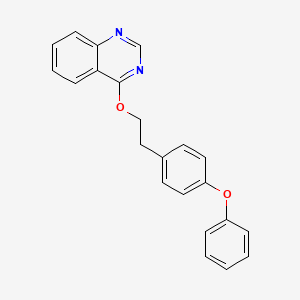
Quinazoline, 4-(2-(4-phenoxyphenyl)ethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazoline, 4-(2-(4-phenoxyphenyl)ethoxy)- is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 4-(2-(4-phenoxyphenyl)ethoxy)-quinazoline can be achieved through several methods. One efficient synthetic route involves the use of aryne chemistry. This method utilizes quinazolin-4(3H)-one as the starting material, which reacts with aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . This environmentally benign methodology provides high yields and broad substrate scope .
Analyse Des Réactions Chimiques
4-(2-(4-phenoxyphenyl)ethoxy)-quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The primary mechanism of action of 4-(2-(4-phenoxyphenyl)ethoxy)-quinazoline involves the inhibition of mitochondrial complex I. This inhibition reduces mitochondrial complex I-dependent respiration without affecting other respiratory chain complexes. The compound elicits the release of reactive oxygen species at the flavin site of mitochondrial complex I, which can have various downstream effects on cellular metabolism .
Comparaison Avec Des Composés Similaires
4-(2-(4-phenoxyphenyl)ethoxy)-quinazoline can be compared with other quinazoline derivatives such as:
4-phenoxyquinazoline: Similar in structure but lacks the ethoxy group, leading to different chemical properties and biological activities.
2-phenoxyquinoxaline: Another derivative with a different heterocyclic core, resulting in distinct reactivity and applications.
2-phenoxypyridine:
Propriétés
Numéro CAS |
124427-96-9 |
|---|---|
Formule moléculaire |
C22H18N2O2 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
4-[2-(4-phenoxyphenyl)ethoxy]quinazoline |
InChI |
InChI=1S/C22H18N2O2/c1-2-6-18(7-3-1)26-19-12-10-17(11-13-19)14-15-25-22-20-8-4-5-9-21(20)23-16-24-22/h1-13,16H,14-15H2 |
Clé InChI |
ZPIQDTZKABPFQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCOC3=NC=NC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


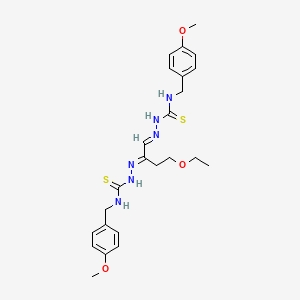
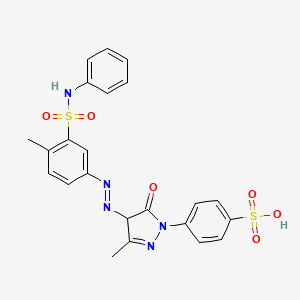
![N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3,12-bis(1-hydroxyethyl)-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B12802697.png)
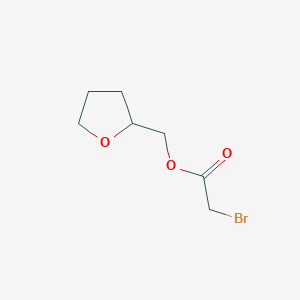
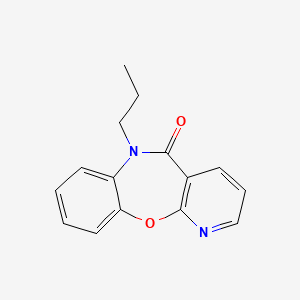


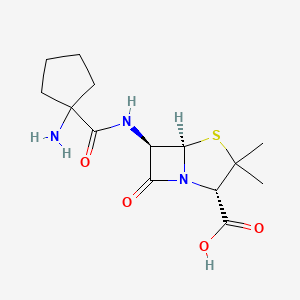
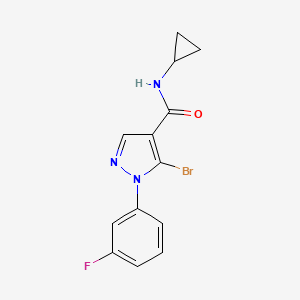
methanone](/img/structure/B12802724.png)
